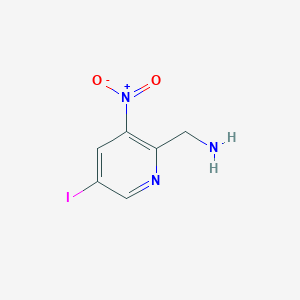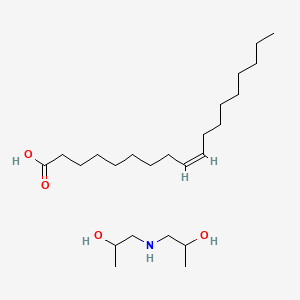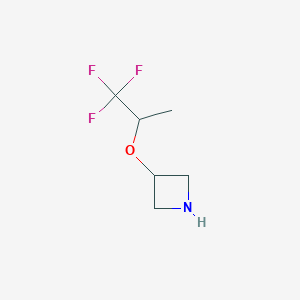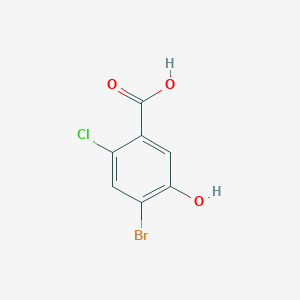![molecular formula C41H50Br2ClN3O3S B12839431 1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[2-chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide](/img/structure/B12839431.png)
1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[2-chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[2-chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide is a complex organic compound. It belongs to the class of indolium salts, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups and a conjugated system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[2-chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide typically involves multi-step organic reactions. The process may include:
Formation of the indolium core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of functional groups: Various functional groups such as amino, chloro, and sulfo groups are introduced through substitution reactions.
Final assembly: The final compound is assembled through condensation reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or continuous flow reactors: To ensure consistent quality and yield.
Optimization of reaction conditions: Such as temperature, pressure, and solvent choice to maximize efficiency.
Quality control: Rigorous testing to ensure the purity and stability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[2-chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide can undergo various chemical reactions, including:
Oxidation: Leading to the formation of oxidized derivatives.
Reduction: Producing reduced forms of the compound.
Substitution: Where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Including water, ethanol, or dichloromethane, depending on the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various derivatives with altered functional groups or oxidation states.
Wissenschaftliche Forschungsanwendungen
1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[2-chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Utilized in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may:
Bind to proteins or enzymes: Affecting their activity.
Interact with DNA or RNA: Influencing gene expression.
Modulate signaling pathways: Leading to various cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Benz[e]indolium derivatives: Compounds with similar core structures but different functional groups.
Other indolium salts: Such as those with different substituents on the indolium ring.
Eigenschaften
Molekularformel |
C41H50Br2ClN3O3S |
|---|---|
Molekulargewicht |
860.2 g/mol |
IUPAC-Name |
4-[(2E)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid;bromide;hydrobromide |
InChI |
InChI=1S/C41H48ClN3O3S.2BrH/c1-40(2)33-17-7-8-18-34(33)44(26-9-10-28-49(46,47)48)36(40)23-20-30-14-11-15-31(39(30)42)21-24-37-41(3,4)38-32-16-6-5-13-29(32)19-22-35(38)45(37)27-12-25-43;;/h5-8,13,16-24H,9-12,14-15,25-28,43H2,1-4H3;2*1H |
InChI-Schlüssel |
DDZHZDNAEWSLLL-UHFFFAOYSA-N |
Isomerische SMILES |
CC\1(C2=CC=CC=C2N(/C1=C/C=C/3\CCCC(=C3Cl)/C=C/C4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CCCN)CCCCS(=O)(=O)O)C.Br.[Br-] |
Kanonische SMILES |
CC1(C2=CC=CC=C2N(C1=CC=C3CCCC(=C3Cl)C=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CCCN)CCCCS(=O)(=O)O)C.Br.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Chloro-6-fluoro-3,4,4a,8a-tetrahydro-2H-benzo[b][1,4]oxazine](/img/structure/B12839383.png)



![Oxazolo[5,4-c]pyridine-4-methanamine](/img/structure/B12839399.png)




